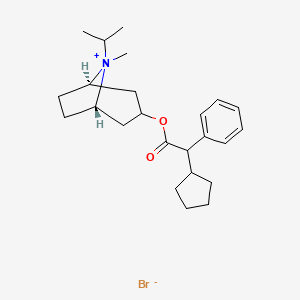
Ciclotropium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciclotropium bromide is a quaternary ammonium compound with anticholinergic and parasympatholytic activity. It is primarily used to inhibit fasting and meal-stimulated colonic motility without causing significant adverse side effects . This compound is known for its ability to relieve spasms in the smooth muscles of the gastrointestinal tract and biliary colic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ciclotropium bromide involves the reaction of tropine with cyclopentyl phenylacetate in the presence of a brominating agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired quaternary ammonium compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Ciclotropium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of this compound .
Scientific Research Applications
Ciclotropium bromide has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of quaternary ammonium compounds and their reactions.
Biology: The compound is used to study the effects of anticholinergic agents on biological systems.
Mechanism of Action
Ciclotropium bromide exerts its effects by inhibiting the action of acetylcholine on muscarinic receptors in the smooth muscles of the gastrointestinal tract. This inhibition leads to a reduction in colonic motility and relief from spasms. The molecular targets involved include muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ciclotropium bromide include:
Ipratropium bromide: Another quaternary ammonium compound with anticholinergic activity used in the treatment of bronchospasm.
Tiotropium bromide: A long-acting antimuscarinic agent used in the management of chronic obstructive pulmonary disease (COPD).
Uniqueness
This compound is unique in its specific application for gastrointestinal disorders and its ability to inhibit colonic motility without significant side effects. Unlike ipratropium and tiotropium, which are primarily used for respiratory conditions, this compound is focused on gastrointestinal applications .
Properties
CAS No. |
85166-20-7 |
|---|---|
Molecular Formula |
C24H36BrNO2 |
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C24H36NO2.BrH/c1-17(2)25(3)20-13-14-21(25)16-22(15-20)27-24(26)23(19-11-7-8-12-19)18-9-5-4-6-10-18;/h4-6,9-10,17,19-23H,7-8,11-16H2,1-3H3;1H/q+1;/p-1/t20-,21+,22?,23?,25?; |
InChI Key |
WEUHJSOYWODZCN-MGYVYGPGSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
Isomeric SMILES |
CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(C3CCCC3)C4=CC=CC=C4)C.[Br-] |
Synonyms |
ciclotropium bromide cyclotropium cyclotropium bromide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















